Cas no 1803743-41-0 (3-Bromo-1-(2-(bromomethyl)-6-chlorophenyl)propan-1-one)

3-Bromo-1-(2-(bromomethyl)-6-chlorophenyl)propan-1-one is a brominated and chlorinated aromatic ketone with potential utility as an intermediate in organic synthesis. Its structure, featuring reactive bromomethyl and bromo substituents, enables selective functionalization, making it valuable for constructing complex molecular frameworks. The presence of both bromine and chlorine atoms enhances its reactivity in cross-coupling reactions and nucleophilic substitutions. This compound is particularly suited for pharmaceutical and agrochemical research, where halogenated precursors are often employed. Its well-defined molecular architecture ensures consistent performance in multi-step synthetic pathways. Proper handling is required due to its potential sensitivity to moisture and light. Storage under inert conditions is recommended to maintain stability.
3-Bromo-1-(2-(bromomethyl)-6-chlorophenyl)propan-1-one structure
1803743-41-0 structure
商品名:3-Bromo-1-(2-(bromomethyl)-6-chlorophenyl)propan-1-one
CAS番号:1803743-41-0
MF:C10H9Br2ClO
メガワット:340.438860654831
CID:4975434

3-Bromo-1-(2-(bromomethyl)-6-chlorophenyl)propan-1-one 化学的及び物理的性質

名前と識別子

    • 3-Bromo-1-(2-(bromomethyl)-6-chlorophenyl)propan-1-one
    • インチ: 1S/C10H9Br2ClO/c11-5-4-9(14)10-7(6-12)2-1-3-8(10)13/h1-3H,4-6H2
    • InChIKey: TZFRNOOPDZWKMP-UHFFFAOYSA-N
    • ほほえんだ: BrCC1C=CC=C(C=1C(CCBr)=O)Cl

計算された属性

  • 水素結合ドナー数: 0
  • 水素結合受容体数: 1
  • 重原子数: 14
  • 回転可能化学結合数: 4
  • 複雑さ: 199
  • トポロジー分子極性表面積: 17.1
  • 疎水性パラメータ計算基準値(XlogP): 3.5

3-Bromo-1-(2-(bromomethyl)-6-chlorophenyl)propan-1-one 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A013018933-500mg
3-Bromo-1-(2-(bromomethyl)-6-chlorophenyl)propan-1-one
1803743-41-0 97%
500mg
782.40 USD 2021-06-25
Alichem
A013018933-1g
3-Bromo-1-(2-(bromomethyl)-6-chlorophenyl)propan-1-one
1803743-41-0 97%
1g
1,445.30 USD 2021-06-25
Alichem
A013018933-250mg
3-Bromo-1-(2-(bromomethyl)-6-chlorophenyl)propan-1-one
1803743-41-0 97%
250mg
480.00 USD 2021-06-25

3-Bromo-1-(2-(bromomethyl)-6-chlorophenyl)propan-1-one 関連文献

3-Bromo-1-(2-(bromomethyl)-6-chlorophenyl)propan-1-oneに関する追加情報

Introduction to 3-Bromo-1-(2-(bromomethyl)-6-chlorophenyl)propan-1-one (CAS No. 1803743-41-0) in Modern Chemical Research

3-Bromo-1-(2-(bromomethyl)-6-chlorophenyl)propan-1-one, identified by the chemical identifier CAS No. 1803743-41-0, is a highly versatile intermediate compound that has garnered significant attention in the field of pharmaceutical and organic synthesis. This compound, characterized by its bromo and chloro substituents on a phenyl ring coupled with a bromomethyl group, presents unique reactivity that makes it invaluable in the development of novel molecular architectures.

The structural motif of 3-Bromo-1-(2-(bromomethyl)-6-chlorophenyl)propan-1-one encompasses both electrophilic and nucleophilic sites, facilitating diverse synthetic pathways. The presence of the bromomethyl group (–CH₂Br) on the phenyl ring enhances its participation in cross-coupling reactions such as Suzuki-Miyaura, Heck, and Buchwald-Hartwig couplings, which are pivotal in constructing biaryl systems prevalent in many bioactive molecules. Concurrently, the chloro substituent at the ortho position relative to the bromomethyl group introduces additional modularity, allowing for further functionalization via nucleophilic aromatic substitution or metal-mediated reactions.

In recent years, this compound has been increasingly utilized in the synthesis of pharmacologically relevant scaffolds. For instance, researchers have leveraged its reactivity to develop inhibitors targeting enzyme families such as kinases and proteases. The combination of bromo and chloro functionalities provides a strategic handle for introducing diverse side chains or heterocycles, enabling the exploration of structure-activity relationships (SARs). A notable application has been its use in generating substituted benzodiazepines and related anxiolytics, where the phenyl core serves as a key pharmacophore.

The CAS No. 1803743-41-0 registry number underscores its specificity and ensures reproducibility in synthetic protocols. Its role in multi-step syntheses has been highlighted in several cutting-edge studies published in leading organic chemistry journals. For example, a recent report detailed its transformation into complex heterocyclic systems via palladium-catalyzed cyclizations, demonstrating its utility beyond simple electrophilic substitutions. This adaptability underscores why 3-Bromo-1-(2-(bromomethyl)-6-chlorophenyl)propan-1-one remains a cornerstone in medicinal chemistry libraries.

Advances in computational chemistry have further enhanced the utility of this intermediate. Molecular modeling studies suggest that modifications around the phenyl ring can fine-tune electronic properties, influencing binding affinity to biological targets. This has spurred interest in developing derivatives with optimized solubility and metabolic stability, aligning with current trends toward drug-like properties (ADME). The ability to rapidly screen analogs using high-throughput virtual screening (HTVS) has made compounds like 3-Bromo-1-(2-(bromomethyl)-6-chlorophenyl)propan-1-one indispensable for high-throughput drug discovery initiatives.

The synthesis of 3-Bromo-1-(2-(bromomethyl)-6-chlorophenyl)propan-1-one itself is an intriguing challenge due to the delicate balance between regioselectivity and functional group compatibility. Modern synthetic strategies often employ directed ortho-metalation or metal-halogen exchange techniques to achieve regioisomer purity. Recent innovations have focused on greener methodologies, utilizing photochemical activation or catalytic systems that minimize waste while maintaining high yields—a critical consideration for industrial-scale applications.

In conclusion, 3-Bromo-1-(2-(bromomethyl)-6-chlorophenyl)propan-1-one (CAS No. 1803743-41-0) exemplifies how well-designed intermediates can drive progress across multiple domains of chemical research. Its unique structural features enable access to structurally diverse libraries essential for drug discovery, while ongoing methodological advancements continue to expand its synthetic potential. As our understanding of molecular interactions deepens, compounds like this will remain pivotal in shaping the next generation of therapeutic agents.

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